molecular formula C9H7NO2 B8168274 1-Ethynyl-2-methyl-3-nitrobenzene

1-Ethynyl-2-methyl-3-nitrobenzene

Cat. No.: B8168274
M. Wt: 161.16 g/mol
InChI Key: WGBOKQLPDPVGPF-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methyl-3-nitrobenzene is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The specific reagents and conditions used may vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-2-methyl-3-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Ethynyl-2-methyl-3-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electrophilic nature allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The specific molecular targets and pathways depend on the context of its application, such as its role in synthetic chemistry or biological systems .

Comparison with Similar Compounds

  • 1-Ethynyl-3-nitrobenzene
  • 1-Ethynyl-4-nitrobenzene
  • 1-Ethynyl-3-fluorobenzene
  • 1-Ethynyl-3-iodobenzene

Comparison: 1-Ethynyl-2-methyl-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical behaviors and applications based on the presence and position of the methyl and nitro groups .

Properties

IUPAC Name

1-ethynyl-2-methyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBOKQLPDPVGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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